3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
“3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a compound with the molecular formula C13H10N2O4 . It’s a key intermediate in the biosynthesis of various secondary metabolites and is involved in numerous biochemical and physiological processes.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is characterized by the presence of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been shown to undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield .Scientific Research Applications
Synthesis and Coordination Chemistry
A study by Mojumdar et al. (2009) discusses the synthesis of benzofuro[3,2-c]pyridine derivatives from (E)-3-(1-benzofuran-2-yl)propenoic acid and explores their coordination reactions to form complexes with copper and cobalt. These complexes exhibited high thermal stability, indicating their potential for use in materials science and coordination chemistry (Mojumdar, S. C., Šimon, P., & Krutošíková, A., 2009).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives by Ammal et al. (2018) revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. This application is significant for the chemical industry, especially in materials protection (Ammal, P., Prajila, M., & Joseph, A., 2018).
Biological Activities
A protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives was developed by Bhovi et al. (2010), highlighting the antimicrobial and analgesic activities of these compounds. This study indicates the potential pharmaceutical applications of such derivatives in drug development (Bhovi K. Venkatesh, Bodke Y., & Biradar S., 2010).
Tyrosinase Inhibition
Irfan et al. (2022) synthesized benzofuran-oxadiazole molecules and evaluated their tyrosinase inhibition activity. One of the compounds showed more potent activity than ascorbic acid, suggesting its use as a skin whitening agent and for treating malignant melanoma (Irfan, Ali, Zahoor, A. F., Kamal, S., Hassan, Mubashir, & Kloczkowski, A., 2022).
Anticancer and Antimicrobial Potential
A study by El-Deen et al. (2016) on hexahydroquinoline derivatives containing a benzofuran moiety showed promising in vitro cytotoxic effects against human hepatocellular carcinoma cell lines. This research underscores the potential of such derivatives in anticancer drug development (El-Deen, Eman M. Mohi, Anwar, M., & Hasabelnaby, S., 2016).
properties
IUPAC Name |
3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12(17)6-5-11-14-15-13(19-11)10-7-8-3-1-2-4-9(8)18-10/h1-4,7H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQOKSKGEIHLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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